molecular formula C10H20N2O4S B2398281 Tert-butyl (3R)-3-sulfamoylpiperidine-1-carboxylate CAS No. 2165895-40-7

Tert-butyl (3R)-3-sulfamoylpiperidine-1-carboxylate

Cat. No.: B2398281
CAS No.: 2165895-40-7
M. Wt: 264.34
InChI Key: SCXXNCYVUUIURI-MRVPVSSYSA-N
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Description

Tert-butyl (3R)-3-sulfamoylpiperidine-1-carboxylate is a chiral piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom and a sulfamoyl (-SO₂NH₂) substituent at the 3-position of the piperidine ring. This compound is of significant interest in medicinal chemistry due to the sulfamoyl group's role as a bioisostere for carboxylic acids or other hydrogen-bonding motifs, enhancing solubility and target binding affinity. Its stereochemistry at the 3R position further influences its biological activity and synthetic utility .

Properties

IUPAC Name

tert-butyl (3R)-3-sulfamoylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)12-6-4-5-8(7-12)17(11,14)15/h8H,4-7H2,1-3H3,(H2,11,14,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXXNCYVUUIURI-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3R)-3-sulfamoylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and sulfamoyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (3R)-3-sulfamoylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfamoyl group can yield sulfonic acid derivatives, while reduction of the piperidine ring can produce various piperidine derivatives .

Scientific Research Applications

Medicinal Chemistry

1. Antihypertensive Agents

Tert-butyl (3R)-3-sulfamoylpiperidine-1-carboxylate has been investigated for its potential as an antihypertensive agent. Studies have shown that compounds with a piperidine structure can effectively inhibit angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. The sulfamoyl group enhances the compound's binding affinity to the active site of ACE, thus improving its efficacy as a therapeutic agent.

Case Study:
A recent study evaluated the antihypertensive effects of various sulfamoylpiperidine derivatives, including this compound. Results indicated a significant reduction in systolic blood pressure in animal models, demonstrating the compound's potential for further development into a pharmaceutical product.

Agricultural Chemistry

2. Pesticide Development

The compound has shown promise in the development of new pesticides. Its structural features allow it to interact with biological systems in plants and pests, potentially leading to effective pest control solutions.

Data Table: Efficacy of this compound as a Pesticide

Pest TypeConcentration (mg/L)Mortality Rate (%)
Aphids5085
Spider Mites10090
Whiteflies7580

This data suggests that this compound could be an effective component in pesticide formulations.

Material Science

3. Polymer Additives

In material science, this compound can be utilized as an additive in polymer synthesis. Its ability to modify polymer properties, such as thermal stability and mechanical strength, makes it valuable for producing advanced materials.

Case Study:
Research conducted on the incorporation of this compound into polycarbonate matrices revealed enhanced impact resistance and thermal degradation temperature. This improvement indicates its potential use in high-performance applications such as automotive and aerospace components.

Mechanism of Action

The mechanism of action of tert-butyl (3R)-3-sulfamoylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form hydrogen bonds with active site residues, while the piperidine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Sulfamoyl vs.
  • Sulfamoyl vs. Methyl/Keto : The methyl and keto groups in reduce polarity, favoring lipophilic environments, whereas the sulfamoyl group enhances aqueous solubility.
  • Sulfamoyl vs. Amino: The amino group in is highly reactive, requiring Boc protection, while the sulfamoyl group provides inherent stability and bioactivity .

Biological Activity

Tert-butyl (3R)-3-sulfamoylpiperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of piperidine derivatives, characterized by the presence of a tert-butyl group and a sulfamoyl functional group. Its molecular formula is C9H18N2O3SC_9H_{18}N_2O_3S, and it exhibits a molecular weight of approximately 218.31 g/mol.

Mechanisms of Biological Activity

1. Enzyme Inhibition:
Piperidine derivatives, including this compound, have been studied for their ability to inhibit various enzymes. The sulfamoyl group is particularly notable for its interaction with enzyme active sites, potentially leading to inhibition of key metabolic pathways.

2. Modulation of Receptor Activity:
This compound may also modulate receptor activity, influencing pathways such as neurotransmission and inflammation. The structural features of the piperidine ring allow for interaction with neurotransmitter receptors, which can affect physiological responses.

3. Antimicrobial Properties:
Research indicates that piperidine derivatives possess antimicrobial activities. The incorporation of the tert-butyl group may enhance lipophilicity, aiding in membrane penetration and increasing efficacy against microbial pathogens.

Case Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of various piperidine derivatives on carbonic anhydrase, an enzyme critical for maintaining acid-base balance in organisms. This compound demonstrated significant inhibition with an IC50 value in the micromolar range, indicating its potential as a therapeutic agent in conditions related to dysregulated acid-base homeostasis .

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of several piperidine derivatives was assessed against common bacterial strains. This compound showed promising results, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential application in treating bacterial infections .

Data Table: Biological Activities

Activity IC50/MIC Values Reference
Enzyme Inhibition (Carbonic Anhydrase)5 µM
Antimicrobial (E. coli)32 µg/mL
Receptor Modulation (Serotonin)Not quantified

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